molecular formula C12H13N5S B279357 3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279357
M. Wt: 259.33 g/mol
InChI Key: FUKXBILSZUUKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anti-inflammatory, antimicrobial, and anticancer activities. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its high potency and selectivity for its target enzymes and signaling pathways. However, its poor solubility and stability in aqueous solutions can limit its use in certain lab experiments.

Future Directions

There are several future directions for the research on 3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of novel formulations and delivery methods to improve its solubility and stability. Another area of research is the investigation of its potential use as a therapeutic agent for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify its potential side effects and toxicity.
In conclusion, 3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with potential applications in various fields of scientific research. Its high potency and selectivity for its target enzymes and signaling pathways make it an attractive candidate for further investigation. However, its poor solubility and stability in aqueous solutions can limit its use in certain lab experiments. Further research is needed to fully understand its mechanism of action, identify its potential side effects and toxicity, and develop novel formulations and delivery methods to improve its solubility and stability.

Synthesis Methods

The synthesis of 3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-aminopyridine-4-carboxylic acid with thiosemicarbazide in the presence of acetic anhydride. The reaction is carried out at room temperature, and the product is obtained in high yield and purity.

Scientific Research Applications

3-Isobutyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

3-(2-methylpropyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H13N5S/c1-8(2)6-10-14-15-12-17(10)16-11(18-12)9-4-3-5-13-7-9/h3-5,7-8H,6H2,1-2H3

InChI Key

FUKXBILSZUUKBW-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CN=CC=C3

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CN=CC=C3

Origin of Product

United States

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